Leucine,l,[3,4,5-3H]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucine,l,[3,4,5-3H] is a radiolabeled form of the essential amino acid leucine, where tritium atoms replace hydrogen atoms at the 3, 4, and 5 positions. This compound is widely used in biochemical and physiological research to study protein synthesis, metabolism, and cellular functions due to its radioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucine,l,[3,4,5-3H] is synthesized by introducing tritium atoms into the leucine molecule. The process typically involves the catalytic hydrogenation of leucine in the presence of tritium gas. The reaction conditions include a controlled environment with specific temperature and pressure settings to ensure the efficient incorporation of tritium atoms .
Industrial Production Methods
Industrial production of Leucine,l,[3,4,5-3H] involves large-scale synthesis using specialized reactors designed to handle radioactive materials. The process includes purification steps to isolate the radiolabeled leucine from other by-products and ensure high radiochemical purity .
Chemical Reactions Analysis
Types of Reactions
Leucine,l,[3,4,5-3H] undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The tritium atoms in Leucine,l,[3,4,5-3H] can be substituted with other isotopes or atoms under certain conditions.
Common Reagents and Conditions
Oxidation: Hexacyanoferrate(III) and copper(II) ions in a micellar medium of cetyltrimethylammonium bromide.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Various reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of leucine can produce ketoisocaproate and other oxidized derivatives .
Scientific Research Applications
Leucine,l,[3,4,5-3H] is extensively used in scientific research due to its radioactive properties. Some key applications include:
Metabolism Studies: Used to trace and study leucine metabolism in various organisms.
Protein Synthesis: Helps in understanding protein synthesis by tracking the incorporation of leucine into proteins.
Cell Growth and Proliferation: Used in studies to measure cell growth and proliferation by incorporating radiolabeled leucine into cellular proteins.
Nutritional Studies: Applied in research to understand the role of leucine in nutrition and its effects on muscle growth and metabolism.
Mechanism of Action
Leucine,l,[3,4,5-3H] exerts its effects by being incorporated into proteins during synthesis. The radiolabeled leucine is taken up by cells and incorporated into newly synthesized proteins, allowing researchers to track protein synthesis and degradation. The compound also activates the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which plays a crucial role in regulating cell growth, metabolism, and protein synthesis .
Comparison with Similar Compounds
Leucine,l,[3,4,5-3H] is unique due to its radiolabeled nature, which allows for precise tracking in biochemical studies. Similar compounds include:
L-Leucine: The non-radiolabeled form of leucine, commonly used in nutritional and metabolic studies.
L-[4,5-3H]-Leucine: Another radiolabeled form of leucine with tritium atoms at different positions.
L-[14C]-Leucine: Radiolabeled with carbon-14 instead of tritium, used in similar applications but with different detection methods.
Leucine,l,[3,4,5-3H] stands out due to its specific labeling positions, which can provide more detailed insights into metabolic pathways and protein synthesis processes.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
149.25 g/mol |
IUPAC Name |
(2S)-2-amino-3,3,4,5,5,5-hexatritio-4-(tritritiomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1T3,2T3,3T2,4T |
InChI Key |
ROHFNLRQFUQHCH-RXAPIVOSSA-N |
Isomeric SMILES |
[3H]C([3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.